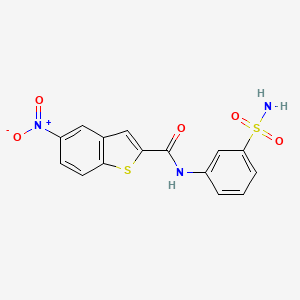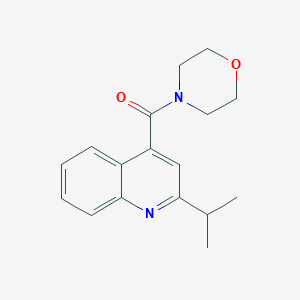![molecular formula C14H11ClO5S2 B7477644 [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to have several biochemical and physiological effects and has been extensively studied for its mechanism of action.
Aplicaciones Científicas De Investigación
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate has several scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems. This compound has also been investigated for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
Mecanismo De Acción
The mechanism of action of [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species. This leads to a decrease in oxidative stress and inflammation, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and inhibit the activity of certain enzymes involved in their production. This leads to a decrease in oxidative stress and inflammation, which may contribute to its anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate has several advantages and limitations for lab experiments. Its synthesis method is well-established and can be performed with high yield and purity. This compound is also highly stable and can be stored for extended periods without degradation. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which may require the use of organic solvents. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of inflammatory and cancerous diseases. This compound may also have potential applications in the field of photodynamic therapy for cancer. Finally, the development of more soluble analogs of this compound may increase its potential for use in lab experiments.
Métodos De Síntesis
The synthesis method for [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate involves the reaction of 4-methylsulfonylbenzoic acid with 5-chlorothiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product. This method has been optimized for high yield and purity and is widely used in the synthesis of this compound.
Propiedades
IUPAC Name |
[2-(5-chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5S2/c1-22(18,19)10-4-2-9(3-5-10)14(17)20-8-11(16)12-6-7-13(15)21-12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGSFYHFUZHMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B7477565.png)
![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)
![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)

![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)

![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)